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Compound of Interest

Compound Name: h-d-Lys(boc)-ome.hcl

Cat. No.: B3029447 Get Quote

H-D-Lys(Boc)-OMe.HCl, chemically known as Methyl N6-(tert-butoxycarbonyl)-D-lysinate

hydrochloride, is a highly specialized amino acid derivative that serves as a critical building

block in synthetic peptide chemistry. Its structure is multifaceted, incorporating three key

features that dictate its function: a D-chiral center, a side-chain Boc protecting group, and a C-

terminal methyl ester. This combination makes it an invaluable tool for the synthesis of peptides

with enhanced therapeutic properties.

The "D" designation signifies that it is the D-enantiomer, or mirror image, of the naturally

occurring L-lysine. The incorporation of D-amino acids is a cornerstone strategy in modern drug

development to confer proteolytic resistance.[1][2][3] Peptides constructed with D-amino acids

are not readily recognized by endogenous proteases, which are stereospecific for L-amino

acids. This "chiral shield" dramatically increases the peptide's in-vivo half-life and bioavailability,

transforming transient biological messengers into viable drug candidates.[2][4]

The molecule is further functionalized with two orthogonal protecting groups:

Nε-Boc Group: The epsilon (ε) amino group on the lysine side chain is protected by a tert-

butoxycarbonyl (Boc) group. The Boc group is acid-labile, meaning it can be selectively

removed under mild acidic conditions, leaving other parts of the molecule intact.[5][6]

C-Terminal Methyl Ester (-OMe): The carboxylic acid is protected as a methyl ester. This

group is stable to the acidic conditions used to remove the Boc group but can be cleaved by

saponification (hydrolysis with a base).[7][8]
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This dual-protection scheme allows for precise, regioselective control during peptide synthesis,

primarily in solution-phase methodologies. The hydrochloride (.HCl) salt form enhances the

compound's stability and solubility in polar solvents.

Physicochemical and Handling Profile
Accurate characterization is the foundation of reproducible science. The key properties of H-D-
Lys(Boc)-OMe.HCl are summarized below.

Property Value Source(s)

Chemical Name

Methyl N6-(tert-

butoxycarbonyl)-D-lysinate

hydrochloride

[9][10]

Synonyms
N-epsilon-Boc-D-lysine methyl

ester hydrochloride
[10][11]

CAS Number 66494-53-9 [9][10]

Molecular Formula C12H25ClN2O4 [9][12]

Molecular Weight 296.79 g/mol [9][12]

Appearance White to off-white powder [10][13]

Melting Point 158-159 °C [12]

Purity Typically ≥98% (TLC, HPLC) [13]

Storage Store at 0-8 °C, keep dry [13]

Molecular Structure Visualization
The diagram below illustrates the specific arrangement of functional groups in H-D-Lys(Boc)-
OMe.HCl.
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Caption: Chemical structure of H-D-Lys(Boc)-OMe.HCl.

Core Application: A Workflow for Solution-Phase
Peptide Elongation
H-D-Lys(Boc)-OMe.HCl is primarily designed for stepwise peptide synthesis in solution. The

following protocol outlines a validated workflow for coupling this building block to a peptide

chain that has a free carboxylic acid terminus (Peptide-COOH).

Experimental Workflow Diagram
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Step 1: Neutralization Step 2: Peptide Acid Activation

Step 3: Coupling Reaction

Step 4: Work-up & Purification

H-D-Lys(Boc)-OMe.HCl
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Caption: Solution-phase peptide coupling workflow.
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Step-by-Step Coupling Protocol
This protocol describes the coupling of H-D-Lys(Boc)-OMe.HCl to an N-terminally protected

peptide acid (e.g., Fmoc-Peptide-OH).

Neutralization of the Amino Acid:

Action: Dissolve H-D-Lys(Boc)-OMe.HCl (1.2 equivalents relative to the peptide acid) in

an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

Causality: The hydrochloride salt protonates the reactive α-amino group, rendering it non-

nucleophilic. A base is required to liberate the free amine for the coupling reaction.

Action: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-

Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.2 equivalents), dropwise

while stirring. Stir for 15-20 minutes.

Causality: Using a sterically hindered, non-nucleophilic base prevents unwanted side

reactions, ensuring it only acts as a proton scavenger.

Activation of the Peptide Carboxyl Group:

Action: In a separate flask, dissolve the N-protected peptide acid (1.0 equivalent) in

anhydrous DMF.

Action: Add a coupling reagent such as HBTU (1.15 equivalents) and an activator base

like DIPEA (2.5 equivalents). Stir at room temperature for 10-15 minutes.

Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive

intermediate (an active ester).[14][15] This intermediate is susceptible to nucleophilic

attack by the amino group of the lysine derivative, facilitating efficient amide bond

formation.[16]

Peptide Bond Formation (Coupling):

Action: Slowly transfer the neutralized H-D-Lys(Boc)-OMe solution from Step 1 into the

activated peptide solution from Step 2.
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Action: Allow the reaction to proceed at room temperature for 2-4 hours, or until

completion.

Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC) until the starting peptide acid is

consumed.

Work-up and Purification:

Action: Quench the reaction with a mild aqueous acid (e.g., 5% citric acid solution) and

extract the product into an organic solvent like ethyl acetate.

Causality: The aqueous wash removes water-soluble byproducts from the coupling

reagents and any remaining salts.

Action: Wash the organic layer sequentially with saturated sodium bicarbonate solution

and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Action: Purify the resulting crude product using flash column chromatography on silica gel

to yield the pure, protected peptide.

Orthogonal Deprotection Strategies: The Key to
Stepwise Synthesis
The utility of H-D-Lys(Boc)-OMe.HCl lies in the differential stability of its protecting groups.

Nε-Boc Group Removal (Acidolysis)
The Boc group is designed for removal under acidic conditions, a process known as acidolysis.

[17]

Mechanism: The acid (e.g., Trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the

Boc group. This initiates the collapse of the carbamate, releasing a stable tert-butyl cation,

carbon dioxide, and the free amine.[18][19]

Protocol:
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Dissolve the Boc-protected peptide in Dichloromethane (DCM).

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[17]

Stir at room temperature for 30-60 minutes.

Remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA

salt.

Causality: The high stability of the tertiary carbocation intermediate drives the reaction

forward under mild acidic conditions that leave the methyl ester and peptide bonds intact.[6]

Methyl Ester Group Removal (Saponification)
The methyl ester is removed by base-catalyzed hydrolysis.

Mechanism: A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic

carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to

yield the carboxylate anion and methanol.

Protocol:

Dissolve the peptide methyl ester in a solvent mixture such as THF/water.

Cool to 0 °C and add an aqueous solution of Lithium Hydroxide (LiOH) (1.0-1.5

equivalents).

Stir and monitor the reaction by HPLC or TLC.

Upon completion, carefully neutralize the mixture with a mild acid (e.g., 1N HCl) to pH ~7

to protonate the carboxylate.

Extract the product into an appropriate organic solvent.

Causality: The ester is stable to acid but susceptible to nucleophilic attack by a strong base,

demonstrating the principle of orthogonality which is fundamental to complex peptide

synthesis.[7][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/pdf/The_Chemistry_of_the_Boc_Protecting_Group.pdf
https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group
https://www.quimicaorganica.org/en/amino-acids-peptides/1473-peptide-synthesis-acid-group-protection.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/26%3A_Biomolecules-_Amino_Acids_Peptides_and_Proteins/26.07%3A_Peptide_Synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quality Control and Analytical Characterization
Validation of the final product's identity and purity is a non-negotiable step in synthesis.

Analytical Method Purpose Expected Outcome

HPLC (High-Performance

Liquid Chromatography)

Assess purity and monitor

reaction completion.

A single major peak

corresponding to the desired

product with purity >95%.

MS (Mass Spectrometry)
Confirm molecular weight and

identity.

The observed mass should

match the calculated mass of

the target peptide.

NMR (Nuclear Magnetic

Resonance) Spectroscopy

Elucidate the detailed chemical

structure and confirm the

presence of key functional

groups.

Characteristic peaks for the

Boc group (~1.4 ppm), methyl

ester (~3.7 ppm), and peptide

backbone protons.

Amino Acid Analysis (AAA)

Verify the amino acid

composition and quantify the

peptide.[20][21]

After acid hydrolysis, the

analysis should show the

correct stoichiometric ratio of

all constituent amino acids.[22]

[23]

Safety, Handling, and Storage
As a laboratory chemical, H-D-Lys(Boc)-OMe.HCl requires appropriate handling procedures.

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[24]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. Use in a well-ventilated area or fume hood.[9][24]

First Aid:

Skin Contact: Wash off with soap and plenty of water.[9]

Eye Contact: Rinse cautiously with water for several minutes.[9][24]
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Inhalation: Move person into fresh air.[9]

Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to

prevent degradation.[13]

Conclusion
H-D-Lys(Boc)-OMe.HCl is more than a mere chemical reagent; it is an enabling tool for the

design of next-generation peptide therapeutics. Its unique combination of D-chirality and

orthogonal protecting groups provides medicinal chemists with precise control over peptide

architecture. By leveraging this building block, researchers can systematically enhance the

stability, bioavailability, and ultimately, the clinical potential of novel peptide-based drugs.

Understanding its chemical properties, reaction workflows, and analytical validation is essential

for its effective application in the rigorous environment of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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